molecular formula C8H3ClF3NO3S2 B1303334 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride CAS No. 229956-98-3

5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride

Cat. No.: B1303334
CAS No.: 229956-98-3
M. Wt: 317.7 g/mol
InChI Key: TWGONVLMWWEOFL-UHFFFAOYSA-N
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Description

5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C8H3ClF3NO3S2 and a molecular weight of 317.69 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an isoxazole ring, which is further connected to a thiophene ring substituted with a sulfonyl chloride group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 5-(trifluoromethyl)isoxazole with thiophene-2-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, which have various applications in chemical synthesis and research .

Mechanism of Action

The mechanism of action of 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. The trifluoromethyl and isoxazole groups contribute to the compound’s stability and reactivity, making it a valuable reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride is unique due to the combination of the trifluoromethyl, isoxazole, and thiophene-2-sulfonyl chloride groups. This combination imparts distinct chemical properties, making it a versatile reagent in various chemical reactions and applications .

Properties

IUPAC Name

5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO3S2/c9-18(14,15)7-2-1-5(17-7)4-3-6(16-13-4)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGONVLMWWEOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C2=NOC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380549
Record name 5-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229956-98-3
Record name 5-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride
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5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride
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5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride
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5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride
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5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride
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5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride

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